Cefixime

Vue d'ensemble

Description

Cefixime is an antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics and works by killing bacteria or preventing their growth .

Synthesis Analysis

This compound’s synthesis involves the formulation of ternary inclusion complexes utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), in conjunction with N-methyl-D-glucaminet (MG) . Another study discusses the synthesis of core-shell magnetic molecularly imprinted polymers (MMIPs) for the adsorption of this compound .Molecular Structure Analysis

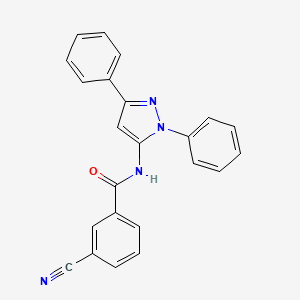

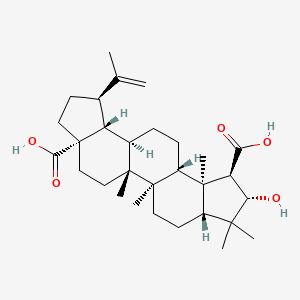

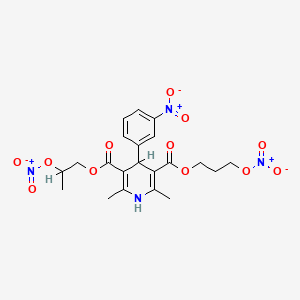

This compound has a molecular formula of C16H15N5O7S2 and a molecular weight of 453.45 . Its structure was evaluated through various analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (XRD), and Scanning Electron Microscopy (SEM) .Chemical Reactions Analysis

This compound’s chemical reactions have been studied in various contexts. One study developed methods for the determination of this compound based on an oxidative coupling reaction with thiamine hydrochloride . Another study used an ion-pair reaction with bromophenol blue for the spectrophotometric determination of this compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 453.45 and is soluble in water . It is stable under normal temperatures and pressures .Applications De Recherche Scientifique

Amélioration de la Formulation Pharmaceutique

La solubilité et la biodisponibilité orale de la céfixime ont été améliorées par la formulation de complexes d'inclusion ternaires . Ce développement a été réalisé grâce à une technique de mécanochimie, connue pour ses qualités « vertes » . Les complexes ternaires ont montré une augmentation de la solubilité apparente du médicament, en particulier par rapport aux complexes binaires . Cette approche assure une meilleure biodisponibilité, présentant une méthode pionnière pour l'administration orale de la céfixime .

Système d'Administration de Médicaments Auto-Emulsifiant

Une étude visait à augmenter la solubilité, à améliorer la libération du médicament et la perméabilité intestinale de la céfixime en la chargeant dans un système d'administration de médicaments auto-émulsifiant (SEDDS) . L'étude a révélé que la formulation SEDDS présentait une stabilité thermodynamique et chimique à long terme améliorée lorsqu'elle était stockée à 4 °C .

Traitement des Infections Bactériennes

La céfixime, un antibiotique de troisième génération, est largement utilisée dans le traitement de nombreuses infections causées par des bactéries Gram-négatives et Gram-positives, telles que les infections des voies respiratoires et urinaires, l'otite moyenne aiguë et l'urétrite gonococcique .

Développement de Variantes à Action Prolongée

Les efforts de recherche visent à élaborer des stratégies pour développer une nouvelle variante de céfixime stable, plus sûre et à action prolongée qui nécessite une dose quotidienne réduite tout en amplifiant simultanément ses propriétés pharmacocinétiques .

Photocatalyse

La dégradation de la céfixime a été étudiée par photocatalyse en utilisant du BiFeO3 dopé au Ba . Cette méthode est optimisée en utilisant la méthodologie des surfaces de réponse, une méthode statistique utilisée pour optimiser des procédures comme la photocatalyse avec le moins de tests de laboratoire possible .

Recherche sur l'Administration des Médicaments

Les propriétés de la céfixime en font un sujet intéressant pour la recherche sur l'administration des médicaments. Sa faible solubilité dans l'eau et sa faible perméabilité intestinale, qui entraînent une biodisponibilité significativement faible, présentent des défis que les chercheurs s'efforcent de surmonter .

Mécanisme D'action

Target of Action

Cefixime, a third-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes involved in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .

Mode of Action

This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the PBPs, which are essential for maintaining cell wall homeostasis . The β-lactam ring of this compound is responsible for this inhibition . The inhibition of these enzymes disrupts the final 3D structure of the bacterial cell wall, thereby inhibiting bacterial cell wall peptidoglycan synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the PBPs, this compound disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately, bacterial cell death .

Pharmacokinetics

After a 200 mg intravenous or oral dose, the absolute bioavailability of this compound is 50% . It can be taken with or without meals, indicating that food has no effect on peak serum concentrations or the extent of drug absorption .

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to lose their structural integrity . This leads to the rupture of the bacterial cell wall and the death of the bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation efficiency of this compound can be affected by factors such as pH, contact time, pollutant concentration, and catalyst dosage . Additionally, the release of cephalosporin antibiotics like this compound into the environment can have significant impacts due to the excretion of a large percentage of unchanged antibiotics that remain bioactive in soil-water ecosystems .

Safety and Hazards

Propriétés

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBVVJOGVLARMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861014 | |

| Record name | 7-{2-(2-Amino-1,3-thiazol-4-yl)[(carboxymethoxy)imino]acetamido}-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79350-37-1 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cefixime exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located within the bacterial cell wall [, ]. These proteins are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan strands, ultimately leading to bacterial cell death [].

Q2: What is the chemical formula and molecular weight of this compound?

A2: this compound trihydrate's molecular formula is C16H15N5O7S2 • 3H2O, and its molecular weight is 493.48 g/mol. []

Q3: Are there any spectroscopic techniques used to characterize this compound?

A3: Yes, various spectroscopic techniques have been employed to characterize this compound, including FTIR (Fourier-transform infrared spectroscopy), DSC (Differential Scanning Calorimetry), and XRD (X-ray diffraction) [, ]. These techniques provide valuable information about the drug's chemical structure, purity, and physical properties, which are essential for formulation development and quality control.

Q4: Are there specific excipients that enhance this compound's stability?

A5: Studies have shown that complexation with Captisol (sulfobutylether β-cyclodextrin) and the addition of hypromellose significantly improve this compound's stability against aqueous-mediated degradation []. This finding highlights the importance of excipient selection in ensuring optimal drug stability.

Q5: What is the bioavailability of this compound after oral administration?

A6: this compound is marketed as an orally active antibiotic, but its bioavailability can be influenced by various factors. Studies in healthy volunteers have shown that its bioavailability can be affected by the formulation and the presence of other drugs [, ].

Q6: How does the co-administration of other drugs impact this compound's pharmacokinetics?

A7: Research indicates that drugs like nifedipine, omeprazole, rosuvastatin, and clopidogrel can alter the pharmacokinetic parameters of this compound [, ]. For instance, nifedipine has been shown to increase this compound absorption in a rat intestinal perfusion model, suggesting potential neural regulation of this interaction []. These interactions highlight the importance of considering potential drug-drug interactions when prescribing this compound.

Q7: Are there strategies to improve the solubility of this compound?

A9: Researchers have explored various techniques to enhance this compound solubility, including solid dispersion technology, hydrotropic solubilization, and the development of liquisolid systems [, , ]. These strategies aim to increase the drug's solubility and dissolution rate, ultimately improving its bioavailability and therapeutic efficacy.

Q8: What are the major mechanisms of resistance to this compound in Neisseria gonorrhoeae?

A10: The emergence of Neisseria gonorrhoeae strains with reduced susceptibility to this compound poses a significant threat to gonorrhea treatment. This reduced susceptibility is often linked to mutations in specific genes, including penA, mtrR, porB1b (penB), and ponA [, ].

Q9: What is the significance of the penA mosaic allele in this compound resistance?

A11: The penA gene encodes PBP2, the primary target of this compound. The presence of penA mosaic alleles, characterized by specific amino acid substitutions in PBP2, is strongly associated with decreased susceptibility to this compound and ceftriaxone [, ]. These mutations can alter the binding affinity of this compound to PBP2, rendering the drug less effective.

Q10: What analytical methods are used to measure this compound concentrations?

A12: Several analytical methods have been developed and validated for the accurate quantification of this compound in various matrices, including serum, cerebrospinal fluid, and pharmaceutical formulations [, , ]. High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for this compound analysis, offering high sensitivity and selectivity [, , ]. Researchers have also developed first-order derivative spectrophotometric methods for simultaneous determination of this compound in combination with other drugs like linezolid [].

Q11: What are some challenges in the development of analytical methods for this compound?

A13: One challenge is ensuring the method's stability-indicating capability, meaning it can differentiate this compound from its degradation products []. This is crucial for accurate drug quantification in stability studies and quality control of pharmaceutical formulations.

Q12: Have there been efforts to improve this compound delivery to specific sites of infection?

A14: While most research on this compound focuses on its oral formulation and systemic delivery, some studies explore alternative delivery routes. For instance, this compound suppositories have been investigated as a potential approach to achieve localized drug delivery and improve patient compliance [].

Q13: Are there in vitro studies investigating the synergistic effects of this compound with other antibiotics?

A16: Yes, research suggests that this compound, when combined with azithromycin, exhibits synergistic and additive effects against various respiratory pathogens, including Klebsiella pneumoniae and Haemophilus influenzae []. This highlights the potential of antibiotic combinations in improving treatment efficacy and combating antibiotic resistance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid](/img/structure/B1668753.png)

![6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid](/img/structure/B1668758.png)

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)

![6-Cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668765.png)